molecular formula C9H14N2O2 B1269468 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 890593-69-8

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No. B1269468
CAS RN: 890593-69-8
M. Wt: 182.22 g/mol
InChI Key: QYIVFNLMLRHHDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid and related compounds has been a subject of regiospecific syntheses, which require precise conditions and often rely on single-crystal X-ray analysis for unambiguous structure determination. Techniques have evolved to facilitate the synthesis of pyrazole derivatives with extensive use of hydrogen bonding, showing the complexity and specificity of synthesizing such molecules (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The structural analysis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid derivatives has highlighted the importance of spectroscopic techniques and single-crystal X-ray analysis. These methods are pivotal in identifying regioisomers and understanding the molecular arrangement, including hydrogen-bonded dimers typical of carboxylic acid groups (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

The reactivity of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid derivatives involves various chemical reactions, such as condensation with aromatic aldehydes, and showcases their potential in forming densely functionalized molecules. These reactions are essential for expanding the applications of pyrazole derivatives in various fields (Xiao, Lei, & Hu, 2011).

Physical Properties Analysis

Investigations into the physical properties of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid derivatives are crucial for their application and handling. For instance, their solubility, crystalline structure, and molecular interactions through hydrogen bonding significantly influence their usability in various chemical processes and applications (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).

Chemical Properties Analysis

The chemical properties of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid derivatives, such as their reactivity towards different reagents, potential for forming bonds, and behavior under various conditions, are areas of active research. These properties are vital for designing synthetic routes and understanding the compound's behavior in biological or catalytic systems (Liu, Liu, Ma, Liu, Xie, & Dai, 2014).

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and its derivatives highlights the compound's importance in regiospecific syntheses. These compounds have been studied for their structural properties using single-crystal X-ray analysis, demonstrating extensive hydrogen bonding and unique crystalline structures (Kumarasinghe, Hruby, & Nichol, 2009).

Medicinal Chemistry

  • Derivatives of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid have shown varied biological activities. For instance, certain compounds derived from it exhibited sedative, local anesthetic, and platelet antiaggregating activities, alongside moderate analgesic and anti-inflammatory properties (Bondavalli et al., 1990).

Organic Synthesis and Chemical Properties

  • The compound plays a crucial role in organic synthesis. For example, it is used in the synthesis of pyrazole-1H-4-yl-acrylic acids, which are key intermediates in creating other chemically significant compounds (Deepa, Babu, Parameshwar, & Reddy, 2012).
  • Additionally, it has been employed in the synthesis of 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids through a silver(I)-catalyzed three-component reaction, demonstrating its versatility in complex organic reactions (Pan, Wang, Xia, & Wu, 2015).

Safety And Hazards

While specific safety and hazard information for 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid is not available, related compounds may cause skin and eye irritation, and may be harmful if swallowed or absorbed through the skin .

properties

IUPAC Name

3-(3,4,5-trimethylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-7(2)10-11(8(6)3)5-4-9(12)13/h4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIVFNLMLRHHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360266
Record name 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid

CAS RN

890593-69-8
Record name 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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